molecular formula C12H13NO4 B1448945 Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate CAS No. 1351479-14-5

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Cat. No.: B1448945
CAS No.: 1351479-14-5
M. Wt: 235.24 g/mol
InChI Key: SLEVOXIIRRIPQC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Mechanism of Action

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could lead to changes in the activity or function of the target, resulting in the observed biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial metabolism, among others.

Result of Action

Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may have a variety of cellular and molecular effects, potentially including inhibition of cell growth, induction of oxidative stress, inhibition of viral replication, and disruption of bacterial metabolism.

Biochemical Analysis

Biochemical Properties

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The interactions between this compound and these biomolecules are primarily through binding to active sites, leading to enzyme inhibition or activation.

Cellular Effects

This compound exhibits notable effects on different cell types and cellular processes. It has been observed to inhibit the growth of various cancer cells, including leukemia, non-small cell lung cancer, and colon cancer cells . The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to their inhibition or activation. This binding can result in changes in gene expression and cellular metabolism, ultimately affecting cell function . The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell growth and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects . Determining the optimal dosage is crucial to maximize the compound’s therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Understanding these pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . The compound’s distribution within the body determines its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization affects the compound’s interaction with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-3-16-12(14)11-9(13)7-5-4-6-8(15-2)10(7)17-11/h4-6H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEVOXIIRRIPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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